molecular formula C10H13NO3 B12877135 Ethyl 5-amino-5,6-dihydro-4H-cyclopenta[c]furan-5-carboxylate

Ethyl 5-amino-5,6-dihydro-4H-cyclopenta[c]furan-5-carboxylate

Cat. No.: B12877135
M. Wt: 195.21 g/mol
InChI Key: BATJAFPMRNRLDS-UHFFFAOYSA-N
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Description

Ethyl 5-amino-5,6-dihydro-4H-cyclopenta[c]furan-5-carboxylate is a heterocyclic compound with a unique structure that includes a furan ring fused to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-5,6-dihydro-4H-cyclopenta[c]furan-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl acetoacetate with an appropriate amine in the presence of a catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can also be explored to enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-5,6-dihydro-4H-cyclopenta[c]furan-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Ethyl 5-amino-5,6-dihydro-4H-cyclopenta[c]furan-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-5,6-dihydro-4H-cyclopenta[c]furan-5-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The compound’s structure allows it to fit into specific binding sites, modulating the activity of enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate: A similar compound with a thiophene ring instead of a furan ring.

    Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]pyridine-3-carboxylate: Contains a pyridine ring, offering different chemical properties.

Uniqueness

Ethyl 5-amino-5,6-dihydro-4H-cyclopenta[c]furan-5-carboxylate is unique due to its furan ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in designing molecules with specific biological activities and chemical reactivity.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

ethyl 5-amino-4,6-dihydrocyclopenta[c]furan-5-carboxylate

InChI

InChI=1S/C10H13NO3/c1-2-14-9(12)10(11)3-7-5-13-6-8(7)4-10/h5-6H,2-4,11H2,1H3

InChI Key

BATJAFPMRNRLDS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC2=COC=C2C1)N

Origin of Product

United States

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